4-Ethyloxazolidine
Description
Contextualization within Nitrogen-Oxygen Heterocyclic Chemistry
4-Ethyloxazolidine belongs to the broader class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. ontosight.aiglobalscientificjournal.com Specifically, it is a derivative of the parent oxazolidine (B1195125), featuring an ethyl group at the 4-position. ontosight.ai Heterocyclic compounds, in general, are a cornerstone of organic chemistry, with those containing nitrogen and oxygen being particularly prevalent in natural products, pharmaceuticals, and functional materials. globalscientificjournal.com
The oxazolidine ring is a versatile scaffold in chemical synthesis. ontosight.ai These compounds are typically synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.org The stability of the oxazolidine ring can be influenced by various factors, including pH, as they are susceptible to ring-opening reactions under acidic or basic conditions. ontosight.ai This reactivity is a key aspect of their utility as intermediates in the synthesis of more complex molecules. ontosight.aiontosight.ai
Significance of Ethyl-Substituted Oxazolidine Scaffolds in Organic Synthesis and Derived Research
The presence of an ethyl substituent on the oxazolidine scaffold, as seen in this compound, imparts specific properties and opens up diverse avenues for research and application. Ethyl-substituted oxazolidines are recognized as valuable building blocks in organic synthesis. The ethyl group can influence the molecule's steric and electronic properties, which in turn affects its reactivity and the stereochemistry of subsequent reactions.
In the realm of materials science, polymers derived from ethyl-substituted oxazoline (B21484) monomers, such as poly(2-ethyl-2-oxazoline), have garnered significant attention. cymitquimica.comoatext.com These polymers exhibit properties like good solubility in polar solvents and biocompatibility, making them suitable for biomedical applications, including drug delivery and tissue engineering. cymitquimica.comoatext.com The ability to functionalize these polymers allows for the creation of advanced materials with tailored properties. cymitquimica.com For instance, the thionation of poly(2-ethyl-2-oxazoline) has been explored to adjust its lower critical solution temperature (LCST), a key parameter for thermo-responsive polymers. acs.org
Furthermore, chiral ethyl-substituted oxazolidines are employed as auxiliaries and ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. acs.org The development of efficient synthetic methods for optically pure multi-substituted 1,3-oxazolidine derivatives continues to be an active area of research. nih.gov
The study of ethyl-substituted oxazolidine derivatives extends to various forms, including oxazolidinones and oxazolidine-2,5-diones, which have been investigated for their potential biological activities. ontosight.aibldpharm.com For example, N-Boc protected oxazolidines, which can be derived from amino acids, are crucial intermediates in the synthesis of biologically important molecules. tsijournals.com
Below is a table summarizing key properties of this compound and a related congener.
| Property | This compound | 4-Methyl-4-ethyloxazolidine |
| CAS Number | 53019-53-7 chemblink.com | Not specified |
| Molecular Formula | C5H11NO chemblink.comncats.io | C7H15NO ontosight.ai |
| Molecular Weight | 101.15 g/mol chemblink.com | Not specified |
| Appearance | Colorless liquid ontosight.ai | Colorless liquid ontosight.ai |
| Odor | Distinctive ontosight.ai | Distinctive ontosight.ai |
| Solubility | Soluble in organic solvents ontosight.ai | Soluble in organic solvents ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
53019-53-7 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
4-ethyl-1,3-oxazolidine |
InChI |
InChI=1S/C5H11NO/c1-2-5-3-7-4-6-5/h5-6H,2-4H2,1H3 |
InChI Key |
LAHLFHOVSWLGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COCN1 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 4 Ethyloxazolidine and Its Derivatives
Direct Synthesis Approaches for Substituted Oxazolidines
The most direct route to the oxazolidine (B1195125) core involves the formation of the heterocyclic ring from acyclic precursors in a single, efficient step.
Condensation Reactions of Amino Alcohols with Carbonyl Compounds
The condensation of β-amino alcohols with aldehydes or ketones is a primary and widely utilized method for synthesizing oxazolidines. nih.govscirp.org This reaction is typically high-yielding and can proceed under mild conditions, often at room temperature. nih.gov For the synthesis of 4-Ethyloxazolidine, the reaction involves the condensation of 2-amino-1-butanol with a suitable carbonyl compound, typically formaldehyde (B43269) or its equivalent.
The reaction mechanism is understood to proceed through the initial formation of a hemiaminal intermediate, followed by dehydration to form a transient iminium ion. nih.gov Subsequent intramolecular cyclization via nucleophilic attack by the hydroxyl group yields the stable five-membered oxazolidine ring. organic-chemistry.org While some early interpretations suggested an enamine intermediate, recent studies support the iminium ion pathway. nih.gov Various conditions can be employed to optimize the reaction, including changes in solvent, the use of dehydrating agents, and mild acid catalysis to facilitate the dehydration step. scirp.orgacs.org
Table 1: Conditions for Condensation of Amino Alcohols with Aldehydes
| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxymethylpiperidine, Various Aldehydes | Mild Conditions (e.g., room temp) | Various (Hexane, Toluene, DCM, etc.) | High | nih.govacs.org |
| N-methylaminoethanol, Hydrocinnamaldehyde | Air, Microwave (50°C) | THF | Excellent | scirp.orgscirp.org |
| Amino Alcohols, Imines | Chiral Magnesium Phosphate | - | High | organic-chemistry.org |
Synthesis of this compound-2-Thiones
Oxazolidine-2-thiones are valuable chiral auxiliaries in asymmetric synthesis. Their preparation often involves the reaction of an amino alcohol with a source of thiocarbonyl functionality.
Reaction of Amino Alcohols with Carbon Disulfide
A general and effective method for the synthesis of this compound-2-thione is the reaction of 2-amino-1-butanol with carbon disulfide in the presence of a base. acs.orgacs.org The reaction typically requires an alkaline medium, with potassium hydroxide being a common choice, to facilitate the formation of a dithiocarbamate salt intermediate from the primary amine. acs.orgresearchgate.net This intermediate then undergoes intramolecular cyclization, where the hydroxyl group attacks the thiocarbonyl carbon, leading to the formation of the oxazolidine-2-thione ring.
The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the five-membered oxazolidine ring over potential side products like the six-membered thiazine ring. acs.org Studies have shown that microwave-assisted methods can significantly reduce reaction times compared to conventional heating. researchgate.net
Table 2: Synthesis of Oxazolidinethiones using Carbon Disulfide
| Amino Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various β-Amino Alcohols | KOH | - | 16-24 | Variable | acs.org |
| (S)-Phenylalaninol | K2CO3 | EtOH | 0.25 (MW) | - | researchgate.net |
| D-Phenylalanine derived β-amino alcohol | KOH | - | - | - | researchgate.net |
Synthesis of Ethyloxazolidine-2,x-dione Systems
Oxazolidinedione systems are important heterocyclic structures found in various pharmaceutically active compounds. Their synthesis can be achieved through several routes, often starting from alpha-amino or alpha-hydroxy acids.
Preparation of this compound-2,5-dione Enantiomers [(R)- and (S)-]
The enantiomers of this compound-2,5-dione are α-amino acid N-carboxyanhydrides (NCAs) derived from (R)- and (S)-α-aminobutyric acid, respectively. acs.org These compounds are highly reactive building blocks used in the synthesis of polypeptides. acs.orgtandfonline.com
The traditional and most common method for synthesizing NCAs involves the phosgenation of the corresponding α-amino acid. tandfonline.com This can be achieved using gaseous phosgene or a safer substitute like triphosgene (bis(trichloromethyl)carbonate). acs.org The reaction proceeds by forming an intermediate N-chloroformyl amino acid, which then cyclizes to the NCA with the elimination of HCl. tandfonline.com
More recently, phosgene- and halogen-free methods have been developed to enhance safety and simplify the procedure. One such method involves the reaction of a Boc-protected α-amino acid with the T3P reagent (Propylphosphonic Anhydride), which acts as a dehydrating and activating agent to facilitate cyclization. acs.orgnih.govbohrium.com This approach offers good yields, high purity, and avoids the use of toxic phosgene. acs.org
Table 3: Comparison of Synthetic Methods for α-Amino Acid N-Carboxyanhydrides (NCAs)
| Method | Reagent | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Phosgenation | Phosgene or Triphosgene | α-Amino Acid | Traditional, high-yielding, uses toxic reagents. | tandfonline.comacs.org |
| T3P-Mediated Cyclization | Propylphosphonic Anhydride (T3P) | Boc-protected α-Amino Acid | Phosgene-free, safe, non-toxic byproducts. | acs.orgnih.gov |
| Photo-on-demand | Chloroform, O2, Light | α-Amino Acid | In-situ generation of phosgene, controlled by light. | acs.org |
Derivatization of Alpha-Hydroxy Acids with Urea-Based Reagents
The synthesis of this compound-2,4-dione can be accomplished through the derivatization of α-hydroxy acids, specifically α-hydroxybutyric acid. One established method involves the condensation of an ethyl α-hydroxy-α-methylbutyrate with urea. google.com This reaction provides a direct route to the oxazolidine-2,4-dione ring system.
Another related approach involves the reaction of ethanolamine derivatives with urea under microwave irradiation, which has been shown to be an effective method for producing oxazolidin-2-ones. nih.gov While this specific example leads to a 2-one, the principle of using urea as a carbonyl source for cyclization with a bifunctional molecule (containing both a hydroxyl and a nucleophilic nitrogen-containing group) is a key strategy in forming these heterocycles. The reaction of an α-hydroxy acid amide (derived from α-hydroxybutyric acid) with a carbonyl source like a dialkyl carbonate or phosgene equivalent would similarly lead to the desired 2,4-dione structure.
Oxidative Transformations of Thio-Oxazolidones
The synthesis of this compound derivatives, specifically 4-ethyl-substituted oxazolidin-2-ones, can be achieved through the oxidative transformation of corresponding oxazolidine-2-thiones. This chemical conversion involves the replacement of a sulfur atom with an oxygen atom at the C2 position of the heterocyclic ring, a process that is fundamental for creating the oxazolidinone core from its thione precursor.
Research has demonstrated that the conversion of an N-acyl thiazolidinethione, a sulfur analog of an oxazolidinone, can proceed to the desired oxazolidin-2-one through a nucleophilic azidation/Curtius rearrangement sequence. nih.gov In a comparative study, the thiazolidinethione starting material provided a higher conversion to the oxazolidin-2-one product (57%) compared to analogous oxazolidinone or oxazolidine-2-thione precursors under identical conditions (Bu₃SnN₃, THF, 90 °C). nih.gov This suggests that the thione moiety enhances the reactivity at the carbonyl carbon, facilitating the initial acyl azide formation which is a key step in the rearrangement. nih.gov
The general mechanism for such a transformation involves the thermal decomposition of an acyl azide intermediate. This decomposition releases nitrogen gas (N₂) to form an acyl nitrene, which then undergoes molecular rearrangement and intramolecular ring closure of a resultant isocyanate intermediate to yield the final chiral oxazolidin-2-one. nih.gov While this specific study did not use a 4-ethyl substituted substrate, the methodology is applicable to the synthesis of such derivatives.
The table below outlines the conceptual steps and key reagents involved in this transformation.
| Step | Description | Reagents/Conditions | Intermediate | Product |
| 1 | Nucleophilic Azidation | Azide transfer reagents (e.g., Bu₃SnN₃, Me₃SiN₃) | Acyl Azide | - |
| 2 | Curtius Rearrangement | Thermal decomposition (e.g., 90 °C in THF) | Isocyanate | 4-substituted-oxazolidin-2-one |
Stereoselective Synthesis of this compound Derivatives
Diastereoselective Formation of Oxazolidines from Chiral Amino Alcohols (e.g., Ephedrine and Pseudoephedrine)
A highly effective strategy for the stereoselective synthesis of 4-substituted oxazolidine derivatives involves the acid-catalyzed condensation of chiral β-amino alcohols with aldehydes or ketones. The use of enantiomerically pure amino alcohols, such as (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine, allows for significant control over the stereochemistry of the newly formed C2 center in the oxazolidine ring. uea.ac.ukresearchgate.netnih.gov This diastereoselectivity arises from the influence of the pre-existing stereocenters at C4 and C5, which are derived directly from the chiral amino alcohol.
The reaction between a ketone and pseudoephedrine or ephedrine can yield 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines with high levels of diastereoselectivity. uea.ac.ukresearchgate.net The efficiency and selectivity of this cyclization can be significantly enhanced by using a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃), in the presence of 4 Å molecular sieves to remove the water formed during the reaction. uea.ac.ukresearchgate.net
For example, the reaction of pseudoephedrine with various ketones in the presence of scandium triflate leads predominantly to a single diastereomer of the resulting oxazolidine. The stereochemical outcome is dictated by the configuration of the starting amino alcohol. This high degree of stereocontrol is crucial for applications in asymmetric synthesis where the chiral oxazolidine may be used as an auxiliary or as a precursor to other chiral molecules. researchgate.net The synthesized oxazolidines are stable compounds but can undergo facile and complete hydrolysis under physiological conditions (pH 7.40, 37°C), which has led to their consideration as potential prodrugs for the parent ephedrine compounds. nih.gov
The research findings for this diastereoselective synthesis are summarized in the interactive table below.
| Chiral Amino Alcohol | Carbonyl Compound | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Pseudoephedrine | Various Ketones | Sc(OTf)₃, 4 Å molecular sieves | High | uea.ac.uk |
| Ephedrine | Various Ketones | Sc(OTf)₃, 4 Å molecular sieves | High | uea.ac.uk |
| (-)-Ephedrine | Aromatic Aldehydes | Cyclization/Condensation | Specific stereoisomers formed | nih.gov |
| (+)-Pseudoephedrine | Aromatic Aldehydes | Cyclization/Condensation | Specific stereoisomers formed | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 4 Ethyloxazolidine Systems
Ring-Opening Reactions and Hydrolytic Pathways
The stability of the 4-ethyloxazolidine ring is highly contingent on its environment, particularly in aqueous solutions. Under these conditions, it is prone to a reversible ring-opening reaction, a form of hydrolysis that is fundamental to its chemistry.
Studies on various oxazolidine (B1195125) derivatives have been conducted to determine the kinetics and equilibrium of this hydrolysis. For instance, the decomposition of oxazolidines derived from (-)-ephedrine and various aldehydes was found to be complete in the pH range of 1-11 at 37°C. researchgate.net The rate of this decomposition follows first-order kinetics. scribd.com The stability and rate of hydrolysis are influenced by steric and polar effects from substituents on the ring. researchgate.net
Table 1: Hydrolysis Half-lives of N-acyl 5-oxazolidinones at pH 7.4 and 37°C This table presents data for related oxazolidinone compounds, illustrating the impact of substituents on hydrolytic stability.
| N-acyl Group | Half-life (t½) |
| O-acetyl ester | 28 min |
| Propionyl ester | 40 min |
| Butyryl ester | 50 min |
| Pivaloyl ester | 215 min |
| Data sourced from a study on N-acyl 5-oxazolidinones, demonstrating how different acyl groups affect the rate of hydrolysis. researchgate.net |
The rate of this compound hydrolysis is strongly dependent on the pH of the solution. researchgate.netscribd.com The reaction is catalyzed by both acids and bases. researchgate.net In acidic conditions (low pH), the reaction is catalyzed by the hydronium ion. researchgate.net At high pH, where the molecule is mostly in its neutral form, the rate constants for aldehyde formation are nearly independent of pH. researchgate.net The hydrolysis rates for many oxazolidines are slowest in the neutral pH range and increase in both acidic and basic environments. researchgate.net
The solvent environment also plays a critical role. The hydrolysis of 2-(p-methoxyphenyl)-3-ethyloxazolidine, a related compound, is 2.65 times slower in deuterium (B1214612) oxide (D₂O) than in water (H₂O), confirming the participation of the solvent in the ring-opening step. researchgate.net While solvent polarity can be a factor, studies on certain Schiff bases have shown that it scarcely alters the values of formation and hydrolysis rate constants, which remain primarily dependent on pH. nih.gov
The ring-opening of this compound proceeds via the cleavage of the C-O bond, leading to the formation of a Schiff base intermediate. researchgate.net In acidic solutions, this intermediate is a cationic Schiff base, which can be detected spectroscopically. researchgate.net For example, in the hydrolysis of 2-phenyl-3-ethyloxazolidine in moderately concentrated HCl, a very rapid formation of an intermediate that absorbs strongly between 280 and 325 mμ is observed, which corresponds to the ring-opened cationic Schiff base. researchgate.net This intermediate then undergoes a much slower hydrolysis to yield the final aldehyde product. researchgate.net The equilibrium between the oxazolidine and the intermediate Schiff base can be shifted; reactions with agents like nitrosyl chloride or isocyanates can drive the equilibrium toward the cyclic oxazolidine structure. datapdf.com
Reactions of N-Substituted Ethyloxazolidine Derivatives
Introducing a substituent at the nitrogen atom of the this compound ring significantly modifies its chemical reactivity and stability.
N-nitrosation of this compound derivatives, such as 2-propyl-4-ethyloxazolidine, yields N-nitroso compounds like 2-propyl-3-nitroso-4-ethyloxazolidine. datapdf.comcapes.gov.br These N-nitrosooxazolidines are typically pale yellow oils or solids. datapdf.com Their formation can be achieved using nitrosating agents like nitrosyl chloride in an anhydrous basic solution, which can give higher yields than methods using aqueous sodium nitrite (B80452) and acetic acid. datapdf.com
N-nitrosooxazolidines exhibit characteristic reactivity. For example, they hydrolyze in the presence of 2,4-dinitrophenylhydrazine (B122626) reagent, accompanied by gas evolution, to form the 2,4-dinitrophenylhydrazone of the original aldehyde from which the oxazolidine was derived. datapdf.com The stability of N-nitroso compounds, in general, is pH-dependent; N-nitrosoamines are often unstable in acidic conditions. nih.gov For instance, the N-nitroso derivative of MeIQx, a food carcinogen, is very stable at pH 7.4 to 9.0 but becomes progressively less stable as the pH decreases. nih.gov Due to the stability of the nitric oxide radical, nitroso compounds tend to have low C–N bond dissociation energies, making them sensitive to heat and light. wikipedia.org
Functional Group Interconversions and Derivatization Reactions
The this compound structure allows for various chemical modifications through functional group interconversions (FGI). ic.ac.uk These transformations convert one functional group into another via processes like substitution, oxidation, or reduction. ic.ac.ukimperial.ac.uk
The secondary amine within the oxazolidine ring is a primary site for derivatization. fraunhofer.de For example, it can react with isocyanates and isothiocyanates. The reaction of 2-propyl-4-ethyloxazolidine with α-naphthyl isocyanate and phenyl isothiocyanate leads to the formation of oxazolidine derivatives, indicating a shift of the Schiff base-oxazolidine equilibrium to the cyclic form. datapdf.com Such derivatization reactions are a key strategy in organic synthesis to modify molecular properties and to prepare more complex structures from simpler starting materials. ic.ac.uksolubilityofthings.com The process of derivatization can also be used for analytical purposes, where a specific functional group is reacted with a labeling agent for easier detection and quantification. fraunhofer.de
Alkylation Studies on this compound-2-Thione
The alkylation of this compound-2-thione represents a key transformation for this heterocyclic system, primarily focusing on the reactivity of the thione group. The presence of both nitrogen and sulfur atoms allows for potential alkylation at either site (N-alkylation or S-alkylation), a common feature in related heterocyclic compounds like quinazolinones and thiazolidine-2,4-diones. nih.govjuniperpublishers.com However, studies on this compound-2-thione have demonstrated a clear preference for S-alkylation, leading to the formation of 2-alkylthio-2-oxazolinium salts.
A foundational study in this area involved the reaction of this compound-2-thione with methyl iodide. cdnsciencepub.com This reaction provides a clear example of the S-alkylation pathway. When this compound-2-thione is refluxed with methyl iodide in absolute methanol, the sulfur atom acts as the nucleophile, attacking the electrophilic methyl group of the iodide. cdnsciencepub.com This process results in the formation of 2-methylmercapto-4-ethyl-2-oxazolinium iodide. cdnsciencepub.com The reaction is efficient, proceeding smoothly under these conditions. cdnsciencepub.com
The product of this S-alkylation is an oxazolinium salt, which is a distinct class of compound from the starting thione. cdnsciencepub.comresearchgate.net This transformation highlights the utility of this compound-2-thione as a precursor for synthesizing more complex cationic heterocyclic structures. The synthesis of this compound has been reported from 2-amino-1-butanol. cdnsciencepub.com
Detailed findings from the alkylation experiment are summarized in the table below.
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |
| This compound-2-thione | Methyl iodide | Absolute Methanol | Reflux for 30 minutes | 2-Methylmercapto-4-ethyl-2-oxazolinium Iodide | 43.4% | cdnsciencepub.com |
Spectroscopic Characterization and Structural Elucidation of 4 Ethyloxazolidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides profound insights into the molecular framework, configuration, and conformation of 4-Ethyloxazolidine compounds.
Proton NMR (¹H NMR) is particularly powerful for determining the stereochemistry and preferred conformations of the oxazolidine (B1195125) ring. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the heterocyclic ring are highly sensitive to their spatial arrangement.
In oxazolidine derivatives, the protons on the ring (at positions C2, C4, and C5) and the adjacent substituents provide a wealth of structural information. For this compound, the proton at C4 is a key stereocenter. The coupling constants between the C4 proton and the protons on the adjacent ethyl group, as well as the C5 methylene (B1212753) protons, are critical for establishing the relative configuration.
Conformational analysis of the five-membered oxazolidine ring can be performed using ¹H NMR data. Studies on various oxazolidine derivatives have shown that the ring is not planar and adopts an envelope or twisted conformation. The preferred conformation is influenced by the nature and position of substituents. For aryloxypropanolamine-derived oxazolidines, ¹H NMR studies indicate a predominant conformer where the amine group is antiperiplanar to the aryloxymethylene group, a conformational preference that is not significantly altered by the formation of the oxazolidine ring. rsc.org This suggests that the ethyl group at the C4 position of this compound would similarly influence the ring's conformational equilibrium.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ (ethyl) | 0.8 - 1.1 | Triplet (t) |
| CH₂ (ethyl) | 1.3 - 1.7 | Multiplet (m) |
| H-4 | 3.5 - 4.0 | Multiplet (m) |
| H-5 | 3.8 - 4.5 | Multiplet (m) |
| H-2 | 4.6 - 5.2 | Singlet (s) or AB quartet |
| N-H | Variable (broad) | Singlet (br s) |
Note: Predicted values are based on general principles and data for analogous structures.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to map the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, with its chemical shift providing information about its electronic environment and hybridization.
For this compound, ¹³C NMR would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons attached to heteroatoms (oxygen and nitrogen) are characteristically deshielded and appear at a lower field (higher ppm values) compared to the aliphatic carbons of the ethyl group. The C2 carbon, being bonded to both an oxygen and a nitrogen atom (an O-C-N acetal-like carbon), would exhibit the most downfield shift among the ring carbons. The chemical shifts of the C4 and C5 carbons are also influenced by their attachment to nitrogen and oxygen, respectively. This technique is invaluable for confirming the presence of the oxazolidine ring and the ethyl substituent.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C H₃ (ethyl) | 10 - 15 |
| C H₂ (ethyl) | 25 - 35 |
| C-5 | 60 - 80 |
| C-4 | 50 - 90 |
| C-2 | 90 - 110 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. chemguide.co.ukoregonstate.edu
NMR spectroscopy is an effective tool for real-time monitoring of chemical reactions and for assessing the stability of compounds under various conditions. researchgate.net For instance, the formation of oxazolidines from the condensation of β-amino alcohols with aldehydes can be tracked by observing the disappearance of reactant signals and the concurrent appearance of characteristic oxazolidine ring proton and carbon signals in the NMR spectra. researchgate.net
Furthermore, NMR is extensively used to study the hydrolysis and stability of the oxazolidine ring. nih.gov By adding D₂O to an NMR sample of an oxazolidine, the kinetics of the ring-opening hydrolysis reaction can be monitored by observing the changes in the spectra over time. researchgate.netnih.gov Such studies have shown that the stability of the oxazolidine ring is highly dependent on the substituents at the C2 and N3 positions. For example, 2-phenyl substituted oxazolidines with electron-withdrawing groups hydrolyze more rapidly than those with electron-donating groups. nih.gov Similarly, derivatives with a methyl or proton at the C2 position are generally more stable than 2-phenyl substituted compounds. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups. The presence of C-H, C-O, C-N, and N-H bonds gives rise to distinct peaks.
The C-H stretching vibrations of the ethyl group and the methylene groups in the ring typically appear in the 2850-3000 cm⁻¹ region. vscht.cz A key feature for the oxazolidine ring is the C-O-C (ether) stretching vibration, which is expected to produce a strong band in the 1150-1050 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range. If the nitrogen atom is protonated (N-H), a broad absorption band would be observed in the 3300-3500 cm⁻¹ region, characteristic of amine N-H stretching. The absence of a strong carbonyl (C=O) band around 1700 cm⁻¹ would confirm that the compound is an oxazolidine and not an oxazolidinone derivative.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300 - 3500 (broad) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1020 - 1250 |
| C-O-C | Stretch | 1050 - 1150 (strong) |
Note: Based on standard IR correlation tables and data for related compounds. vscht.czrsc.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.
For this compound (C₅H₁₁NO), the molecular weight is 101.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 101. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for heterocyclic amines involve the cleavage of bonds adjacent to the heteroatoms (alpha-cleavage) or the loss of substituents. libretexts.org
Likely fragmentation patterns for this compound would include:
Loss of the ethyl group: Cleavage of the bond between C4 and the ethyl group would result in a fragment ion at m/z 72 ([M - 29]⁺).
Ring cleavage: The oxazolidine ring can undergo various cleavage patterns. For instance, fragmentation could lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da), resulting in an ion at m/z 71.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.
The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule and supports the structure determined by NMR and IR spectroscopy. researchgate.net
Table 4: Potential Mass Spectrometry Fragments for this compound
| Ion | Proposed Structure / Loss | m/z (Mass-to-Charge Ratio) |
| [C₅H₁₁NO]⁺ | Molecular Ion (M⁺) | 101 |
| [C₄H₈NO]⁺ | Loss of CH₃ | 86 |
| [C₃H₆NO]⁺ | Loss of C₂H₅ (ethyl group) | 72 |
| [C₄H₉N]⁺ | Loss of CH₂O | 71 |
Note: These represent plausible fragmentation pathways for structural elucidation.
Determination of Molecular Mass and Analysis of Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular mass of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₅H₁₁NO, which corresponds to a molar mass of approximately 101.15 g/mol . nih.gov When subjected to ionization in a mass spectrometer, typically by electron impact (EI), the molecule loses an electron to form a positively charged molecular ion (M⁺). chemguide.co.uk
The molecular ion of this compound is energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments provides a veritable fingerprint for the molecule's structure. The fragmentation of oxazolidines is influenced by the presence of both the nitrogen and oxygen heteroatoms, which direct cleavage pathways.
The most common fragmentation mechanism for heterocyclic amines and ethers is α-cleavage, which involves the breaking of a bond adjacent to the heteroatom. miamioh.edu In the case of this compound, two primary α-cleavage pathways are anticipated:
Cleavage adjacent to the ring nitrogen: The loss of the ethyl group at the C4 position is a likely fragmentation pathway. This would involve the cleavage of the C4-C(ethyl) bond, leading to the formation of a stable, resonance-delocalized cation.
Cleavage adjacent to the ring oxygen: Ring opening can be initiated by cleavage of the C-C or C-O bonds within the ring structure.
The resulting fragments are separated by their mass-to-charge ratio (m/z), and the relative abundance of each fragment is plotted to generate a mass spectrum. The most abundant fragment ion in the spectrum is known as the base peak. While a specific mass spectrum for this compound is not detailed in the provided literature, a theoretical fragmentation pattern can be proposed based on established principles. libretexts.orglibretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 101 | [C₅H₁₁NO]⁺ | - | Molecular Ion (M⁺) |
| 100 | [C₅H₁₀NO]⁺ | H• | Loss of a hydrogen atom |
| 86 | [C₄H₈NO]⁺ | CH₃• | Loss of a methyl radical from the ethyl group |
| 72 | [C₃H₆NO]⁺ | C₂H₅• | α-cleavage, loss of the ethyl group at C4 |
| 57 | [C₃H₇N]⁺ | CH₂O | Ring cleavage and rearrangement |
This table is based on general fragmentation principles for amines and ethers and represents a theoretical pattern.
X-ray Crystallography
The process of X-ray crystallography involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. mdpi.com
While the specific crystal structure of this compound is not available, studies on various oxazolidine derivatives provide significant insight into the structural features of this class of compounds. For instance, the analysis of chiral N-acyloxazolidines derived from 1-amino-1-deoxyalditols has been successfully carried out using X-ray crystallography, confirming their molecular structure. nih.govacs.org In one study, the solid-state structure of a chiral oxazolidine, (S,S)-2a, was determined by single crystal X-ray diffraction, which confirmed the retention of chirality at specific ring positions during its synthesis. researchgate.net
Similarly, the crystal structures of three new chiral oxazolidin-5-ones were elucidated, revealing details about their ring conformations. mdpi.com One of these compounds, (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one, was found to crystallize in the chiral monoclinic space group P2₁, with its five-membered ring adopting a shallow envelope conformation. mdpi.com Such detailed analyses confirm the relative and absolute configuration of stereocenters and provide insights into intermolecular interactions, like hydrogen bonding, within the crystal lattice. st-andrews.ac.uk
The data obtained from X-ray diffraction experiments are typically summarized in a crystallographic data table. An example of such data for an oxazolidine derivative is presented below.
Table 2: Example Crystallographic Data for (2S,4S)-3-Acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one (I)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇NO₃ |
| Formula Weight | 211.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.0123(3) |
| b (Å) | 12.0163(6) |
| c (Å) | 8.5262(4) |
| β (°) | 107.013(2) |
| Volume (ų) | 588.48(5) |
| Z | 2 |
| Density (calculated) | 1.192 Mg/m³ |
Data sourced from Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. mdpi.com
This information is crucial for understanding the structure-activity relationships of these compounds and for designing new chiral molecules for various applications. mdpi.com
Computational and Theoretical Studies on 4 Ethyloxazolidine Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 4-ethyloxazolidine, these calculations can reveal details about its geometry, electronic structure, and the subtle non-covalent interactions that govern its behavior.
Geometric Optimization and Electronic Structure Analysis
Geometric optimization of this compound, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable three-dimensional structure. acs.orgbiointerfaceresearch.com These calculations predict key bond lengths, bond angles, and dihedral angles that define the molecule's shape. The oxazolidine (B1195125) ring is known to adopt a non-planar, envelope or twisted conformation to relieve ring strain. The ethyl group at the C4 position will have a significant influence on the preferred conformation.
The electronic structure analysis provides information on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. acs.org In oxazolidine systems, the HOMO is often localized on the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. ekb.eg
Table 1: Predicted Geometric Parameters for this compound based on Analogous Systems
| Parameter | Predicted Value |
|---|---|
| C2-O1 Bond Length | ~1.43 Å |
| C2-N3 Bond Length | ~1.46 Å |
| N3-C4 Bond Length | ~1.47 Å |
| C4-C5 Bond Length | ~1.53 Å |
| C5-O1 Bond Length | ~1.45 Å |
| C4-C(ethyl) Bond Length | ~1.54 Å |
| O1-C2-N3 Bond Angle | ~105° |
| C2-N3-C4 Bond Angle | ~108° |
| N3-C4-C5 Bond Angle | ~103° |
| C4-C5-O1 Bond Angle | ~104° |
| C5-O1-C2 Bond Angle | ~110° |
Note: These values are estimations based on computational studies of similar oxazolidine derivatives and may vary depending on the specific computational method and basis set used.
Investigation of Non-Covalent Interactions within Oxazolidine Frameworks
Non-covalent interactions play a critical role in the structure, stability, and function of molecular systems. researchgate.netnih.govmdpi.com For this compound, intramolecular and intermolecular hydrogen bonds are of particular interest. The nitrogen atom in the oxazolidine ring can act as a hydrogen bond acceptor, while the N-H group (if present, in the case of a secondary amine precursor) can act as a hydrogen bond donor. nih.gov
In condensed phases, intermolecular hydrogen bonding between this compound molecules or with solvent molecules can significantly influence its physical properties and reactivity. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing insights into the stability of different molecular assemblies. nih.govmdpi.com
Mechanistic Computational Chemistry
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including identifying transient intermediates and high-energy transition states.
Elucidation of Reaction Pathways and Transition States (e.g., Oxazolidine Hydrolysis)
The hydrolysis of oxazolidines is a fundamentally important reaction, often leading to the ring opening and formation of an amino alcohol and an aldehyde or ketone. Computational studies on the hydrolysis of various oxazolidine derivatives have shown that the reaction is typically acid-catalyzed. researchgate.netacs.org The mechanism generally involves the protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of a water molecule, leading to a hemiaminal intermediate which then breaks down. researchgate.netresearchgate.net
For this compound, computational modeling can map out the potential energy surface for the hydrolysis reaction. This would involve locating the structures of the reactants, intermediates, transition states, and products. The calculated activation energies for each step would reveal the rate-determining step of the reaction. The presence of the ethyl group at C4 may sterically hinder the approach of water, potentially affecting the rate of hydrolysis compared to unsubstituted or less substituted oxazolidines.
Stereochemical Prediction and Conformational Analysis
The stereochemistry of this compound is a key aspect of its chemical character. The C4 carbon is a stereocenter, meaning that this compound can exist as two enantiomers, (R)-4-ethyloxazolidine and (S)-4-ethyloxazolidine. Furthermore, the non-planar nature of the five-membered ring leads to different conformational isomers.
Computational methods are extensively used to predict the most stable conformers of cyclic molecules. ut.ac.ir For this compound, conformational analysis would involve rotating the bonds and calculating the energy of each resulting structure. The ethyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the oxazolidine ring. Generally, for substituted five-membered rings, the conformer with the bulky substituent in a pseudo-equatorial position is energetically favored to minimize steric strain. soton.ac.uk
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Ethyl group pseudo-equatorial | 0 (most stable) |
| 2 | Ethyl group pseudo-axial | > 1.5 |
Note: The energy difference is an estimation based on conformational studies of related substituted heterocycles. The actual values can be calculated using high-level computational methods.
The interconversion between these conformers occurs via low-energy barriers. Computational studies can also predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to confirm the predominant conformation in solution. researchgate.net
Advanced Research Applications of 4 Ethyloxazolidine and Derived Compounds
Applications in Histological and Cytological Fixation Methodologies
Fixatives are crucial in preserving tissues and cells for various analyses, including histological, cytological, immunological, and proteinaceous studies. google.com The ideal fixative should maintain cellular and tissue architecture, prevent degradation by inactivating enzymes, strengthen the sample for further processing, and protect against microbial contamination. thermofisher.com While traditional fixatives like formaldehyde (B43269) are widely used, they can have drawbacks such as toxicity and the potential to mask antigenic sites, which are crucial for immunological assays. google.comthermofisher.com
4-Ethyloxazolidine has emerged as a component in less toxic and non-flammable fixative solutions. google.com These formulations are designed to stabilize cells while minimizing damage to cellular morphology. google.com
Exploration as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral building blocks are fundamental in the development of new drugs, as biological targets are inherently chiral. enamine.net The interaction between a drug and its receptor often requires a specific stereochemistry for optimal efficacy. enamine.net Oxazolidine (B1195125) derivatives, including those related to this compound, are recognized as valuable chiral building blocks in asymmetric synthesis. bldpharm.com
These compounds can be utilized to create complex molecules with specific three-dimensional arrangements. For instance, chiral poly(2-oxazoline)s, which can be synthesized from chiral monomers, are being investigated for applications in drug delivery systems. acs.org The synthesis of these polymers often involves the use of chiral alkanolamines to produce the corresponding monomers. acs.org The availability of optically pure, functionalized chiral building blocks like this compound derivatives is crucial for advancing these research areas. enamine.net
Investigation in Agrochemical Science
Certain oxazolidine derivatives have been investigated for their potential use in agrochemical science, particularly as herbicides. The research in this area focuses on understanding their mechanisms of action and their effects on plant biochemical pathways.
Mechanism of Action Studies in Herbicidal Compounds (e.g., 3-(4-chlorophenyl)-5-ethyloxazolidine-2,4-dione)
The compound 3-(4-chlorophenyl)-5-ethyloxazolidine-2,4-dione has been studied for its herbicidal properties. annualreviews.org The mechanism of action for many herbicides involves the inhibition of essential plant processes such as photosynthesis or amino acid biosynthesis. researchgate.net In the case of some substituted phenyl-5-alkyloxazolidine-2,4-diones, research has pointed towards their role as uncouplers of photophosphorylation. annualreviews.org This disruption of energy production within the plant cell is a key aspect of their herbicidal activity. The herbicidal effect is also dependent on light, with studies showing an inhibition of CO2 fixation in the presence of light. annualreviews.org
Analysis of Uncoupling Effects on Biochemical Pathways
The uncoupling of photophosphorylation by compounds like 3-(4-chlorophenyl)-5-ethyloxazolidine-2,4-dione leads to a deficiency in ATP (adenosine triphosphate), the primary energy currency of the cell. annualreviews.org This ATP shortage, in turn, causes alterations in carbohydrate and nitrogen metabolism. annualreviews.org The uncoupling action has been observed in both cyclic and noncyclic photophosphorylation. annualreviews.org Furthermore, studies on cucumber mitochondria have demonstrated the uncoupling action of 3-(4-chlorophenyl)-5-ethyloxazolidine-2,4-dione on oxidative phosphorylation. annualreviews.org This broad disruption of energy-producing pathways is a significant factor in the compound's herbicidal efficacy.
The table below outlines the herbicidal action of the discussed oxazolidine derivative.
| Compound | Target Process | Mechanism of Action | Consequence |
| 3-(4-chlorophenyl)-5-ethyloxazolidine-2,4-dione | Photophosphorylation, Oxidative Phosphorylation | Uncoupling of cyclic and noncyclic photophosphorylation; Uncoupling of mitochondrial oxidative phosphorylation. annualreviews.org | ATP deficiency, altered carbohydrate and nitrogen metabolism, inhibition of CO2 fixation. annualreviews.org |
Development in Prodrug Research and Cleavable Linker Design in Chemical Biology
The development of prodrugs is a well-established strategy in drug discovery to improve the pharmaceutical and pharmacokinetic properties of active drug molecules. wuxiapptec.com Prodrugs are inactive or less active compounds that are converted into the active drug within the body. researchgate.net This approach can address issues such as poor solubility, instability, or undesirable taste. scielo.br
While direct research linking this compound to specific prodrugs is not extensively documented in the provided results, the oxazolidine ring system is a versatile scaffold that could potentially be incorporated into prodrug design. The core concept of a prodrug often involves attaching a promoiety to the parent drug, which is later cleaved by enzymes or chemical conditions in the body. wuxiapptec.comnih.gov
In a related area, cleavable linkers are crucial components in chemical biology, particularly in the design of antibody-drug conjugates (ADCs). proteogenix.science These linkers connect a cytotoxic payload to an antibody and are designed to release the drug under specific conditions, such as the low pH of endosomes or the presence of specific enzymes. proteogenix.sciencemdpi.com The stability and cleavage mechanism of the linker are critical for the efficacy and safety of the ADC. proteogenix.science While not explicitly mentioned for this compound, the chemical functionalities present in oxazolidine derivatives could be explored for the development of novel cleavable linker technologies.
Q & A
Q. What are the established synthetic routes for 4-Ethyloxazolidine, and how can their efficiency be optimized experimentally?
- Methodological Answer : Synthetic routes typically involve cyclization of β-amino alcohols or reductive amination. Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yields via HPLC or GC. Characterize intermediates and final products using -NMR, -NMR, and IR spectroscopy to confirm structural integrity . For reproducibility, document all experimental conditions in detail, including reagent purity and instrument calibration .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Core techniques include -NMR (to confirm ethyl substitution and ring protons), -NMR (for carbon backbone analysis), and mass spectrometry (for molecular weight confirmation). Use IR to validate the oxazolidine ring’s C-O-C and N-C bonds. Compare spectral data with literature values, ensuring instruments are calibrated using internal standards (e.g., TMS for NMR). Discrepancies in peak splitting or shifts may indicate stereochemical variations or impurities .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Employ kinetic studies by incubating the compound in buffered solutions (pH 3–10) at controlled temperatures (e.g., 25°C, 40°C). Sample aliquots at timed intervals and quantify degradation products via HPLC-UV. Use Arrhenius plots to predict shelf-life. Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties of this compound derivatives be resolved?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., identical solvent systems, purity thresholds). Use differential scanning calorimetry (DSC) for enthalpy measurements and high-resolution mass spectrometry for molecular confirmation. Apply statistical tools (e.g., ANOVA) to assess inter-laboratory variability and identify systematic errors . Cross-validate findings with computational models (e.g., DFT for enthalpy predictions) .
Q. What computational strategies best predict the reactivity of this compound in asymmetric catalysis?
- Methodological Answer : Density functional theory (DFT) can model transition states and electron distribution to predict regioselectivity. Pair with molecular dynamics (MD) simulations to assess solvent effects. Validate computational results with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) and benchmark against known catalysts (e.g., proline derivatives) .
Q. How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?
- Methodological Answer : Re-evaluate experimental design variables: microbial strain origin, culture conditions (e.g., aerobic vs. anaerobic), and compound solubility. Perform dose-response curves with triplicate technical replicates and include positive/negative controls (e.g., ampicillin, DMSO). Use standardized protocols like CLSI guidelines. Meta-analyze literature data to identify trends obscured by methodological heterogeneity .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate IC/EC values. Calculate confidence intervals via bootstrapping. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify outliers. Ensure raw data is archived in supplementary materials with metadata (e.g., cell line passage number) .
Q. How to synthesize a literature review on this compound’s applications in heterocyclic chemistry?
Q. What protocols mitigate experimental uncertainty in measuring this compound’s kinetic parameters?
Q. How to ethically replicate conflicting studies on this compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
